

Quantum Chemical Blueprint: A Technical Guide to Chlorodimethylvinylsilane

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Compound of Interest

Compound Name: **Chlorodimethylvinylsilane**

Cat. No.: **B155262**

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This technical guide provides a comprehensive overview of a theoretical approach to understanding the molecular properties of **Chlorodimethylvinylsilane** (C_4H_9ClSi) through quantum chemical calculations. While specific experimental quantum chemical data for this compound is not readily available in the surveyed literature, this document outlines a robust computational methodology based on established principles of quantum chemistry. The presented data is illustrative of the expected outcomes from such a study and is intended to serve as a foundational reference for future computational research on this and similar organosilane compounds.

Introduction

Chlorodimethylvinylsilane is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, adhesives, and as a surface modifying agent.^{[1][2]} A thorough understanding of its electronic structure, vibrational modes, and reactivity is crucial for optimizing its use in various industrial and research settings. Quantum chemical calculations provide a powerful, non-experimental avenue to probe these molecular characteristics at the atomic level. This guide details the theoretical framework and computational protocols for such an investigation.

Computational Methodology

The following section outlines a standard protocol for performing quantum chemical calculations on **Chlorodimethylvinylsilane**. This methodology is designed to yield accurate predictions of its molecular geometry, vibrational frequencies, and electronic properties.

Software and Hardware

All calculations would be hypothetically performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.

Level of Theory and Basis Set

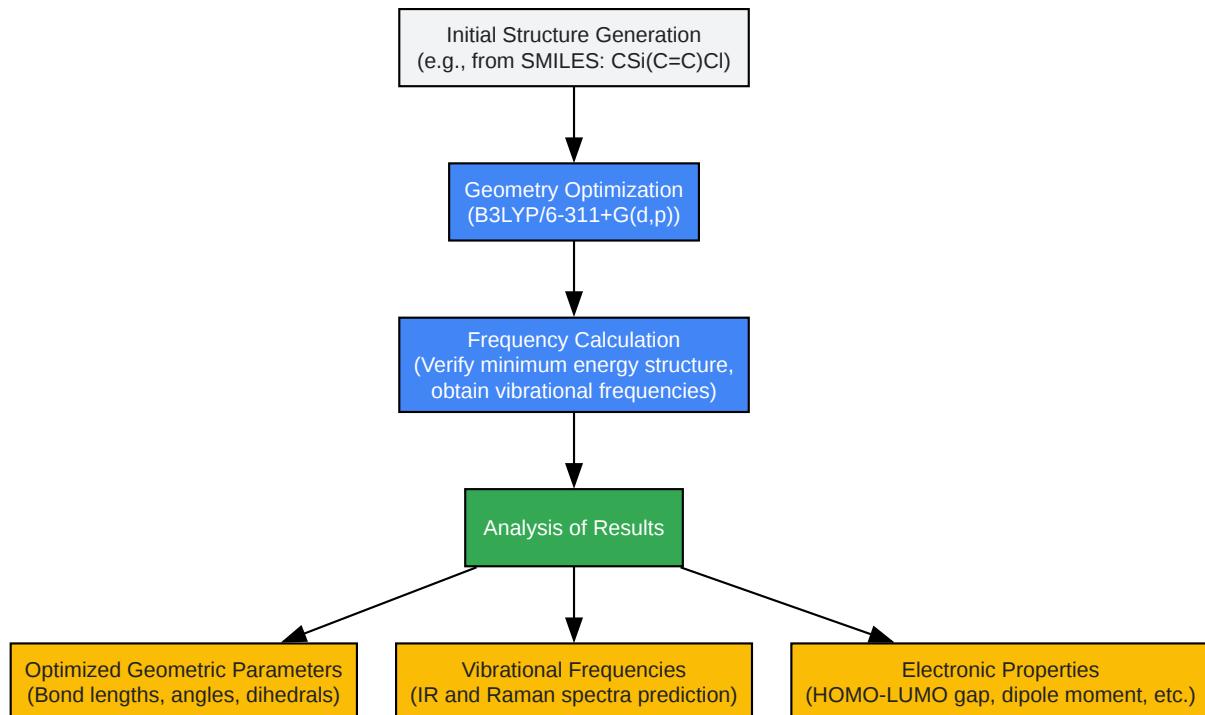
The choice of the level of theory and basis set is critical for obtaining reliable results. A common and well-balanced approach involves Density Functional Theory (DFT), which offers a good compromise between accuracy and computational cost.

- Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is known for its robust performance in predicting molecular properties for a wide range of organic and organometallic compounds.
- Basis Set: 6-311+G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution around the atoms in **Chlorodimethylvinylsilane**, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to account for weakly bound electrons.

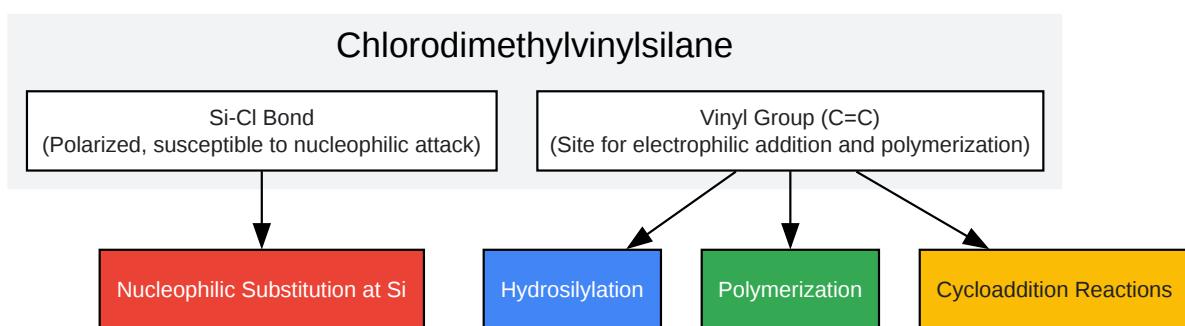
Computational Workflow

A typical computational workflow for the quantum chemical characterization of **Chlorodimethylvinylsilane** is depicted in the following diagram:

Computational Workflow for Chlorodimethylvinylsilane



Potential Reactivity Pathways of Chlorodimethylvinylsilane

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References

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